Methyl 2-azidosulfonylbenzoate
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Overview
Description
Methyl 2-azidosulfonylbenzoate is an organic compound with the molecular formula C8H7N3O4S It is characterized by the presence of an azide group (-N3) attached to a sulfonylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-azidosulfonylbenzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-sulfobenzoate with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild heating conditions to facilitate the substitution of the sulfonyl group with the azide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous-flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azidosulfonylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Substitution: Formation of azido-substituted compounds.
Reduction: Formation of amine-substituted compounds.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
Methyl 2-azidosulfonylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: Utilized in bioconjugation techniques to label biomolecules with azide groups for subsequent click chemistry reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 2-azidosulfonylbenzoate primarily involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, or cycloaddition reactions, leading to the formation of various functionalized products. These reactions often involve the formation of intermediates such as nitrenes or triazoles, which can further react to yield the final products.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-sulfobenzoate: Lacks the azide group but shares the sulfonylbenzoate moiety.
Methyl 2-aminosulfonylbenzoate: Contains an amine group instead of an azide group.
Methyl 2-nitrosulfonylbenzoate: Contains a nitro group instead of an azide group.
Uniqueness
Methyl 2-azidosulfonylbenzoate is unique due to the presence of the azide group, which imparts distinct reactivity compared to its analogs. The azide group enables the compound to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and bioconjugation.
Properties
IUPAC Name |
methyl 2-azidosulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4S/c1-15-8(12)6-4-2-3-5-7(6)16(13,14)11-10-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCHSFDDSZQGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648785 |
Source
|
Record name | 3-[2-(Methoxycarbonyl)benzene-1-sulfonyl]triaza-1,2-dien-2-ium-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911392-01-3 |
Source
|
Record name | 3-[2-(Methoxycarbonyl)benzene-1-sulfonyl]triaza-1,2-dien-2-ium-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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